molecular formula C10H13N3OS B2724442 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 342383-21-5

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2724442
CAS No.: 342383-21-5
M. Wt: 223.29
InChI Key: PMBXQKQDEKSHMZ-UHFFFAOYSA-N
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Description

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol is an organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms The ethyl group at the 6-position and the aminoethanol moiety at the 2-position further define its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[2,3-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the aminoethanol moiety can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the thienopyrimidine core with the ethyl and aminoethanol groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXQKQDEKSHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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